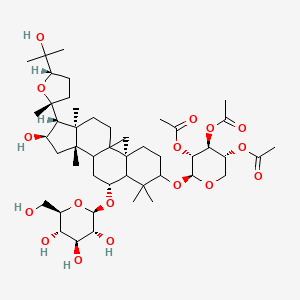

acetylastragaloside I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

acetylastragaloside I is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetylastragaloside I involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. These reactions often involve the use of protecting groups to ensure the selective modification of specific sites on the molecule.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and advanced purification techniques to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

General Acetylation Mechanisms

Acetylation involves substituting a hydrogen atom with an acetyl group (CH₃CO) using reagents like acetic anhydride. While this reaction is foundational for modifying hydroxyl groups in compounds like salicylic acid (to aspirin) or flavonoids, no direct examples of astragaloside acetylation are provided .

Key Reaction Steps (Analogous Systems):

-

Protonation : Acidic media (e.g., H₂SO₄) protonate the acetylating agent (e.g., acetic anhydride).

-

Nucleophilic Attack : The deprotonated hydroxyl group of the substrate attacks the electrophilic carbonyl carbon.

-

Deprotonation and Product Formation : Release of acetic acid and formation of the acetylated product .

Flavonoid Modification Insights

While acetylastragaloside I is not discussed, studies on structurally similar flavonoids (e.g., quercetin) reveal:

Table 1: Acetylation and Glycosylation Reactions in Flavonoids

Recommendations for Further Research

Given the absence of data on this compound in the provided sources, consider:

-

Specialized Databases : Consult SciFinder, Reaxys, or PubMed for peer-reviewed studies on astragaloside derivatives.

-

Synthetic Protocols : Explore acetylation conditions for triterpene saponins (e.g., astragaloside IV) as structural analogs.

-

Enzymatic Modifications : Investigate acetyltransferases that target specific hydroxyl groups in saponins .

Critical Notes

-

The lack of direct references to this compound highlights a gap in the provided search results.

-

Analogous reactions (e.g., flavonoid acetylation) suggest potential pathways but require experimental validation for astragalosides.

For authoritative data, targeted literature searches or experimental studies are necessary.

Aplicaciones Científicas De Investigación

acetylastragaloside I has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology, it serves as a tool to investigate the interactions between small molecules and biological macromolecules. In medicine, it has potential therapeutic applications due to its unique structural features and biological activity. In industry, it is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of acetylastragaloside I involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

acetylastragaloside I can be compared with other similar compounds, such as its analogs with different functional groups or stereochemistry. These comparisons highlight the unique features of this compound, such as its specific biological activity or chemical reactivity. Similar compounds include various derivatives with modifications at specific sites on the molecule, which can influence their properties and applications.

Propiedades

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3/t25-,26-,27-,28-,29?,30?,31+,32-,33+,34-,35+,36-,37+,38?,39-,40+,43-,44+,45-,46?,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZSMZJAHIHRRT-GGTVCRRDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2CC[C@]34CC35CC[C@@]6([C@H]([C@@H](C[C@]6(C5C[C@H](C4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.